2-[(1-Benzylpiperidin-3-yl)methoxy]-5-bromopyrimidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzylpiperidin-3-yl)methoxy]-5-bromopyrimidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor. This often involves the reduction of a pyridine derivative.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Methoxylation: The benzylpiperidine intermediate is reacted with methoxy compounds under appropriate conditions to introduce the methoxy group.
Bromination: Finally, the pyrimidine ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzylpiperidin-3-yl)methoxy]-5-bromopyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride (LAH) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-[(1-Benzylpiperidin-3-yl)methoxy]-5-bromopyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a drug candidate for treating neurological disorders such as Alzheimer’s disease and schizophrenia.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Pharmaceutical Development: The compound is explored for its potential to be developed into therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[(1-Benzylpiperidin-3-yl)methoxy]-5-bromopyrimidine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter systems, particularly by modulating the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine. By inhibiting this enzyme, the compound may increase acetylcholine levels in the brain, which is beneficial in treating neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with similar applications.
Galantamine: Also used to treat Alzheimer’s disease by inhibiting acetylcholinesterase.
Uniqueness
2-[(1-Benzylpiperidin-3-yl)methoxy]-5-bromopyrimidine is unique due to its specific structural features, such as the bromopyrimidine moiety and the benzylpiperidine group. These features may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(1-benzylpiperidin-3-yl)methoxy]-5-bromopyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O/c18-16-9-19-17(20-10-16)22-13-15-7-4-8-21(12-15)11-14-5-2-1-3-6-14/h1-3,5-6,9-10,15H,4,7-8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVWYEJPXPVEJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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